molecular formula C16H23N3O5S B5078006 1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide

1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide

Cat. No.: B5078006
M. Wt: 369.4 g/mol
InChI Key: XNZOTKQOTZGPOF-UHFFFAOYSA-N
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Description

1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and is substituted with a dimethylsulfamoyl group, a methoxy group, and a benzoyl group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with 5-(dimethylsulfamoyl)-2-methoxybenzoic acid or its derivatives under appropriate conditions. The reaction may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond. Solvents like dichloromethane or DMF are often used, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.

    Reduction: Reagents such as LiAlH₄ or NaBH₄ in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide can be compared with other piperidine derivatives and sulfonamide-containing compounds. Similar compounds include:

    Piperidine derivatives: Such as piperidine-4-carboxamide and its analogs.

    Sulfonamide-containing compounds: Such as sulfanilamide and its derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

1-[5-(dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-18(2)25(22,23)12-4-5-14(24-3)13(10-12)16(21)19-8-6-11(7-9-19)15(17)20/h4-5,10-11H,6-9H2,1-3H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZOTKQOTZGPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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